Methyl 3-amino-3-(furan-3-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(furan-3-yl)propanoate is an organic compound with the molecular formula C8H11NO3. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(furan-3-yl)propanoate typically involves the reaction of furan derivatives with appropriate amino and ester groups. One common method involves the reaction of 3-furanpropanoic acid with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 3-amino-3-(furan-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- Methyl (3S)-3-amino-3-(2,3-dihydrobenzo[b]furan-5-yl)propanoate
Uniqueness
Methyl 3-amino-3-(furan-3-yl)propanoate is unique due to its furan ring structure, which imparts specific chemical and biological properties. The presence of the furan ring can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 3-amino-3-(furan-3-yl)propanoate, an organic compound with the molecular formula C₈H₁₁N₃O₂, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a furan ring, which is known for contributing to various pharmacological effects, and an amino group that enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The structure of this compound can be described as follows:
Property | Details |
---|---|
Molecular Formula | C₈H₁₁N₃O₂ |
Molecular Weight | Approximately 169.18 g/mol |
Functional Groups | Amino group, furan ring |
Chiral Centers | Yes, at the third carbon |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with amino acids or their esters under mild conditions. One common method includes:
- Reactants : Furan-3-carbaldehyde and glycine methyl ester.
- Catalyst : Sodium borohydride as a reducing agent.
- Conditions : Reaction occurs at room temperature to 50°C.
This method allows for the formation of the desired compound while maintaining high yields and purity through subsequent purification steps like recrystallization or chromatography .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, its effectiveness against Candida albicans and Escherichia coli has been documented, suggesting potential applications in treating infections .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis .
The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with biological molecules due to the presence of the amino group. The furan ring can participate in π-π interactions, enhancing its binding affinity to enzymes or receptors .
Case Studies
- Antimicrobial Activity Study :
-
Cancer Cell Line Study :
- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of signaling pathways associated with cell survival .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 |
InChI Key |
XNJUDVGLEPMZEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
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